Cas no 792132-38-8 (Cysteine, S-methyl-,ethyl ester)

Cysteine, S-methyl-, ethyl ester is a modified cysteine derivative characterized by its S-methyl and ethyl ester functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its unique structure facilitates selective reactions, particularly in peptide modification and thiol protection strategies. The ethyl ester group enhances solubility in organic solvents, while the S-methyl moiety provides stability against oxidation, making it advantageous for applications requiring controlled thiol reactivity. Its utility extends to biochemical studies, where it serves as a precursor for synthesizing analogs of biologically active molecules. The compound’s defined reactivity profile and stability under various conditions make it a valuable reagent in specialized chemical workflows.
Cysteine, S-methyl-,ethyl ester structure
792132-38-8 structure
Product Name:Cysteine, S-methyl-,ethyl ester
CAS No:792132-38-8
MF:C6H13NO2S
MW:163.23792052269
CID:555901
PubChem ID:428291
Update Time:2025-10-30

Cysteine, S-methyl-,ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Cysteine, S-methyl-,ethyl ester
    • S-Methylcysteine, ethyl ester
    • SCHEMBL11739657
    • 792132-38-8
    • Ethyl 2-amino-3-(methylsulfanyl)propanoate
    • Ethyl 2-amino-3-(methylsulfanyl)propanoate #
    • AKOS011222739
    • SOUTVWYPVSFHNV-UHFFFAOYSA-N
    • EN300-396031
    • Inchi: 1S/C6H13NO2S/c1-3-9-6(8)5(7)4-10-2/h5H,3-4,7H2,1-2H3
    • InChI Key: SOUTVWYPVSFHNV-UHFFFAOYSA-N
    • SMILES: S(C)CC(C(=O)OCC)N

Computed Properties

  • Exact Mass: 163.067
  • Monoisotopic Mass: 163.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.6A^2
  • XLogP3: 0.3

Cysteine, S-methyl-,ethyl ester Pricemore >>

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